molecular formula C13H11N3O B563768 Varenicline Lactam CAS No. 873302-30-8

Varenicline Lactam

Cat. No.: B563768
CAS No.: 873302-30-8
M. Wt: 225.251
InChI Key: MQEPJJGUAJITEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Varenicline Lactam is a derivative of Varenicline, a compound primarily known for its use in smoking cessation. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4beta2 subtype. This compound is designed to reduce nicotine cravings and withdrawal symptoms by partially stimulating these receptors while blocking nicotine from binding to them .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Varenicline Lactam involves several steps, starting from commercially available starting materials. The key steps include:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the lactam ring.

    Functional Group Transformations:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Varenicline Lactam undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different substituents to the lactam ring, altering its properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Varenicline Lactam has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of lactam rings and their reactivity.

    Biology: Investigated for its interactions with nicotinic acetylcholine receptors and its potential effects on neuronal activity.

    Medicine: Primarily used in the development of smoking cessation therapies. Research is ongoing to explore its potential in treating other addictions.

    Industry: Utilized in the pharmaceutical industry for the production of smoking cessation aids.

Mechanism of Action

Varenicline Lactam exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors. It binds to the alpha4beta2 subtype of these receptors, partially activating them and reducing the release of dopamine, which is associated with nicotine addiction. This dual action helps alleviate withdrawal symptoms and reduce cravings by blocking nicotine from binding to these receptors .

Comparison with Similar Compounds

    Cytisine: Another partial agonist at nicotinic acetylcholine receptors, used for smoking cessation.

    Bupropion: An atypical antidepressant that also aids in smoking cessation by inhibiting the reuptake of dopamine and norepinephrine.

    Nicotine Replacement Therapy: Products like nicotine patches and gums that provide a controlled dose of nicotine to reduce withdrawal symptoms.

Uniqueness of Varenicline Lactam: this compound is unique due to its specific action on the alpha4beta2 subtype of nicotinic acetylcholine receptors, providing a targeted approach to smoking cessation. Unlike other therapies, it offers a dual mechanism of action by both partially activating the receptors and blocking nicotine, making it highly effective in reducing cravings and withdrawal symptoms .

Biological Activity

Varenicline lactam is a compound derived from varenicline, which is primarily recognized for its role as a smoking cessation aid. Its biological activity is of significant interest due to its interaction with nicotinic acetylcholine receptors and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and comparative analyses with other compounds.

Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in the reward pathways associated with nicotine addiction. The lactam form may enhance or modify this activity due to structural changes that affect receptor binding and activation.

  • Binding Affinity : Varenicline has a high binding affinity for nAChRs, which mitigates withdrawal symptoms and cravings by mimicking nicotine's effects while simultaneously blocking nicotine's rewarding properties. This dual action is crucial in reducing the likelihood of relapse in smokers attempting to quit.

Efficacy in Smoking Cessation

Numerous studies have demonstrated the efficacy of varenicline in smoking cessation. The biological activity of this compound can be inferred from these studies, suggesting similar or enhanced effects due to its modified structure.

Clinical Trials Overview

  • Study Design : A multicenter, randomized, double-blind, placebo-controlled trial assessed the effectiveness of varenicline for smoking cessation among participants aged 18-65 years.
  • Results : The trial reported significantly higher continuous abstinence rates (CAR) among participants receiving varenicline compared to placebo:
    • Weeks 4-7: 38.2% vs. 11.6%
    • Weeks 9-12: 40.1% vs. 11.6%
    • Weeks 9-52: 22.3% vs. 7.7% .

Comparative Analysis with Other Compounds

To evaluate the biological activity of this compound, it is essential to compare it with other related compounds, particularly other β-lactams and nicotine replacement therapies.

CompoundMechanism of ActionEfficacy (CAR)Side Effects
VareniclinePartial agonist at α4β2 nAChRsUp to 40%Nausea, insomnia
Nicotine ReplacementFull agonist at nAChRsVariableDependency potential
Other β-lactamsInhibit bacterial cell wall synthesisNot applicableAllergic reactions

Case Study: Varenicline for E-cigarette Cessation

A recent trial evaluated the use of varenicline for e-cigarette cessation, showing promising results:

  • Participants : Adults using e-cigarettes.
  • Quit Rate : 45% in the medication group compared to a lower rate in the placebo group.
  • Implications : These findings suggest that this compound may also be effective for newer forms of nicotine delivery systems .

Safety Profile and Adverse Effects

The safety profile of varenicline has been scrutinized in various studies:

  • Adverse Events : Common side effects include nausea (16.3%), abnormal dreams (6.12%), and insomnia (5.10%) .
  • Cardiovascular Risks : Some studies have indicated an association between varenicline use and increased cardiovascular events, necessitating careful patient selection .

Properties

IUPAC Name

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-10-3-7(6-16-13)8-4-11-12(5-9(8)10)15-2-1-14-11/h1-2,4-5,7,10H,3,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEPJJGUAJITEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(=O)C1C3=CC4=NC=CN=C4C=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676193
Record name 6,8,9,10-Tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873302-30-8
Record name 6,8,9,10-Tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.